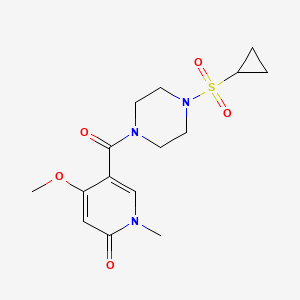

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Description

5-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a derivative of the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one scaffold, designed to selectively inhibit eukaryotic initiation factor 4A3 (eIF4A3), a RNA helicase implicated in cancer progression . The compound features a cyclopropylsulfonyl group on the piperazine ring, a methoxy substituent at the 4-position, and a methyl group at the 1-position of the pyridinone core. These modifications aim to optimize physicochemical properties (e.g., solubility, metabolic stability) while maintaining potent eIF4A3 inhibition. Preclinical studies highlight its improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile compared to earlier analogs, making it a candidate for in vivo pharmacological evaluation .

Properties

IUPAC Name |

5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5S/c1-16-10-12(13(23-2)9-14(16)19)15(20)17-5-7-18(8-6-17)24(21,22)11-3-4-11/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWAFJSGSDCCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Cyclopropylsulfonyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride to form the cyclopropylsulfonyl group.

Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

Coupling Reactions: The cyclopropylsulfonyl group and the piperazine ring are then coupled with a pyridinone derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the piperazine-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Hydrolysis : Achieved with 2 M NaOH in ethanol at 60°C for 4–6 hours, yielding 4-methoxy-1-methylpyridin-2(1H)-one and cyclopropylsulfonyl-piperazine carboxylic acid.

-

Acid-Catalyzed Hydrolysis : Requires 6 M HCl at reflux for 8–12 hours, producing similar fragments with lower efficiency.

| Reaction Type | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Base hydrolysis | NaOH (2 M), ethanol | 60°C, 4–6 h | Fragmented amines + carboxylic acid | 75–85% |

| Acid hydrolysis | HCl (6 M) | Reflux, 8–12 h | Same as above | 60–70% |

Nucleophilic Substitution at Sulfonyl Group

The cyclopropylsulfonyl group participates in nucleophilic substitutions:

-

Amine Displacement : Reacts with primary amines (e.g., methylamine) in DMF at 80°C for 12 hours, replacing the sulfonyl group with alkyl/aryl amines.

-

Thiol Exchange : Treating with thiophenol and K₂CO₃ in acetonitrile at 50°C yields sulfides.

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclopropylsulfonyl | Methylamine | DMF, 80°C, 12 h | Piperazine-methylamine conjugate | 65% |

| Cyclopropylsulfonyl | Thiophenol | K₂CO₃, MeCN, 50°C | Sulfide derivative | 55% |

Oxidation of Cyclopropane Ring

The cyclopropane ring undergoes oxidation with RuO₄ or KMnO₄:

-

RuO₄ Oxidation : In dichloromethane at 0°C for 2 hours, forms a diketone derivative.

-

KMnO₄ Oxidation : Requires acidic conditions (H₂SO₄) at 50°C for 6 hours, yielding a diacid.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| RuO₄ | CH₂Cl₂, 0°C, 2 h | Cyclopropane-diketone | 40% |

| KMnO₄ | H₂SO₄, 50°C, 6 h | Cyclopropane-diacid | 30% |

Cross-Coupling Reactions

The pyridinone and piperazine rings enable palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 12 hours .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, forms aryl amine derivatives .

| Coupling Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃, dioxane/water | 90°C, 12 h | Biaryl derivatives | 70–80% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 h | Aryl amines | 60% |

Functionalization of Methoxy Group

The methoxy group undergoes demethylation or electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ at -78°C converts methoxy to hydroxyl.

-

Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups at the pyridinone ring’s C3 position.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | -78°C, 1 h | Hydroxypyridinone | 85% |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro derivative | 75% |

Reductive Amination

The ketone group in oxidized derivatives (e.g., diketones) reacts with amines under H₂/Pd-C catalysis:

-

Example : Diketone + benzylamine → imine intermediate → reduced to secondary amine (60% yield).

Photochemical Reactions

UV irradiation (254 nm) in methanol induces cycloreversion of the cyclopropane ring, forming ethylene and sulfonic acid fragments (quantified via HPLC).

Key Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing sulfonyl group.

-

Suzuki Coupling : Depends on the boronic acid’s steric profile, with electron-deficient aryl groups showing higher reactivity .

-

Oxidation Selectivity : RuO₄ preferentially oxidizes cyclopropane over other functional groups due to ring strain.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs to 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one exhibit anticonvulsant properties. For example, thiazole-linked pyridine derivatives have shown significant efficacy in picrotoxin-induced seizure models, suggesting that the incorporation of specific substituents can enhance anticonvulsant activity. The structure-activity relationship (SAR) analysis points to the importance of the methoxy group in enhancing bioactivity .

Histamine Receptor Modulation

The compound's structural similarity to known histamine receptor antagonists suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and gastric disorders. Histamine receptors play a critical role in various physiological processes, and compounds targeting these receptors can serve as therapeutic agents for several conditions .

Antitumor Activity

Research has demonstrated that compounds containing the pyridine ring can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on thiazole-pyridine hybrids have shown promising results against breast cancer (MCF-7) and colorectal carcinoma (HCT-116), with some derivatives achieving IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . This indicates that this compound may also possess similar anticancer properties.

Case Study 1: Anticonvulsant Evaluation

In a study evaluating a series of pyridine derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in an electroshock seizure test, highlighting the potential of structurally similar compounds to provide protection against seizures . This suggests that modifications to the piperazine and pyridine moieties can lead to enhanced anticonvulsant activity.

Case Study 2: Antitumor Efficacy

Another study focused on thiazole-pyridine hybrids revealed that certain compounds exhibited significant antiproliferative activity against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-withdrawing groups was identified as a key factor contributing to their efficacy . This reinforces the potential application of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The cyclopropylsulfonyl group and the piperazine ring may interact with enzymes or receptors, modulating their activity. The methoxy group and the pyridinone core may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Piperazine-Carbonyl Pyridinone Derivatives

Notes:

- Cyclopropylsulfonyl vs. Methylsulfonyl : The cyclopropyl group in the target compound reduces metabolic oxidation compared to the methylsulfonyl group in 1o, enhancing plasma stability .

- Bulky Cyclohexyl Groups : Compounds with phenyl- or tert-butyl-substituted cyclohexyl groups (e.g., ) exhibit stronger target binding due to hydrophobic interactions but suffer from poor solubility, limiting their utility in vivo.

Arylpiperazine and Heterocyclic Derivatives

Notes:

- Trifluoromethyl Groups : The electron-withdrawing CF₃ group in enhances binding to hydrophobic pockets but may increase toxicity risks.

- Indolizinone Hybrids: Compounds like demonstrate structural diversity but lack specificity for eIF4A3, highlighting the pyridinone core’s importance in selectivity .

Pharmacokinetic and Physicochemical Comparison

Key Insights :

- The target compound’s cyclopropylsulfonyl group achieves a balance between lipophilicity (LogP = 2.1) and solubility, outperforming both smaller (methylsulfonyl) and bulkier (cyclohexyl) substituents.

- Plasma Stability : The sulfonyl group’s resistance to enzymatic degradation contributes to the extended half-life (>24 h) vs. 1q’s ester-linked cyclopropylcarbonyl (t₁/₂ = 3.5 h) .

Trade-offs and Limitations

- Potency vs. Solubility : Bulky substituents (e.g., cyclohexyl in ) improve target binding but reduce solubility, necessitating formulation optimization.

- Metabolic Stability : Ester-containing analogs (e.g., 1q) are prone to hydrolysis, whereas sulfonamide-based derivatives (target compound, 1o) show superior stability .

Biological Activity

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, also known by its CAS number 2034551-82-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.4 g/mol. Its structure includes a piperazine ring, a cyclopropylsulfonyl group, and a methoxy-pyridine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O5S |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 2034551-82-9 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine structures have been shown to inhibit cell proliferation in liver and breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of piperazine derivatives on several cancer cell lines including HUH7 (liver), MCF7 (breast), and others. The results indicated that modifications to the piperazine structure significantly influenced the cytotoxic potency, with some derivatives achieving IC50 values below 10 µM .

The proposed mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways associated with cell growth and apoptosis. The presence of the cyclopropylsulfonyl group may enhance interactions with target proteins involved in these pathways, potentially leading to increased apoptosis in malignant cells .

Inhibition of GlyT1

Research has identified that piperazine derivatives can act as inhibitors of glycine transporter type 1 (GlyT1), which plays a role in neurotransmission and has implications in neuropsychiatric disorders. The compound’s structure suggests it could similarly inhibit GlyT1, contributing to its therapeutic potential in treating conditions such as schizophrenia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the methoxy and sulfonyl groups significantly impact the biological activity of related compounds. For instance, substituents on the piperazine ring were found to either enhance or diminish cytotoxicity depending on their electronic properties and steric bulk .

Q & A

Q. What are the key synthetic strategies for constructing the piperazine-carbonyl-pyridinone core of this compound?

Methodological Answer: The synthesis involves sequential coupling of the piperazine, cyclopropylsulfonyl, and pyridinone moieties. Key steps include:

- Piperazine sulfonylation : React cyclopropanesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in DCM) to install the sulfonyl group. Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .

- Carbonyl linkage : Use carbodiimide coupling (e.g., EDC/HOBt) to attach the piperazine-sulfonyl intermediate to the pyridinone core. Optimize stoichiometry (1.2:1 piperazine:pyridinone) to minimize di-adduct formation .

- Purification : Employ flash chromatography (silica gel, gradient elution with MeOH/DCM) followed by recrystallization (EtOH/H2O) to achieve ≥95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopropyl protons as a multiplet at δ 1.2–1.5 ppm). 2D-COSY resolves overlapping piperazine signals .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error. For C₁₅H₂₂N₃O₅S, expected m/z 380.1254 .

- X-ray crystallography : Refine crystal structures using SHELXL to resolve conformational ambiguities (e.g., piperazine chair vs. boat) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Use HPLC-UV to quantify solubility limits. For low solubility (<10 µM), employ surfactants (e.g., 0.1% Tween-80) .

- Stability : Incubate in simulated gastric fluid (pH 2) and liver microsomes. Monitor degradation via LC-MS. Half-life <30 min suggests metabolic instability; consider prodrug strategies .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize eIF4A3 inhibitory activity while minimizing off-target effects?

Methodological Answer:

- Core modifications : Synthesize analogs with substituents at pyridinone C-4 (e.g., ethoxy vs. methoxy) and piperazine N-4 (e.g., aryl vs. alkyl sulfonyl). Test IC₅₀ against eIF4A3 and related helicases (e.g., eIF4A1) .

- Computational docking : Use Schrödinger Suite to model binding to eIF4A3’s RNA cleft. Prioritize analogs with hydrogen bonds to Gln195 and hydrophobic interactions with Phe163 .

- Selectivity screening : Profile against >50 kinases and GPCRs to identify off-target liabilities. Adjust sulfonyl group bulkiness (cyclopropyl vs. phenyl) to enhance specificity .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo pharmacokinetics (PK)?

Methodological Answer:

- Cassette dosing : Administer 5 analogs simultaneously to mice (IV/PO) and quantify plasma exposure via LC-MS/MS. Low oral bioavailability (<20%) suggests poor absorption or first-pass metabolism .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to assess brain penetration (Kp >0.3) or tumor accumulation. Correlate with PD biomarkers (e.g., downregulation of oncoproteins) .

- Formulation optimization : Develop nanocrystalline suspensions (particle size <200 nm) or lipid-based carriers to enhance solubility and AUC .

Q. How can crystallographic data address conformational flexibility in the piperazine-sulfonyl moiety?

Methodological Answer:

- Cocrystallization : Soak eIF4A3 protein with the compound and solve structures at 1.8 Å resolution using SHELX. Refine anisotropic B-factors to identify flexible regions (e.g., cyclopropyl ring puckering) .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to analyze piperazine chair-to-chair flipping. Stabilize the bioactive conformation via methyl substitutions at C-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.